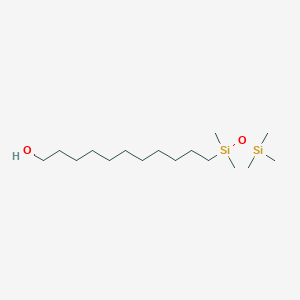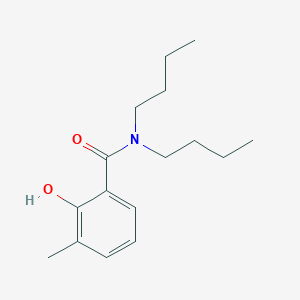
N,N-Dibutyl-2-hydroxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-2-hydroxy-3-methylbenzamide is an organic compound with the molecular formula C16H25NO2 It is a derivative of benzamide, characterized by the presence of two butyl groups attached to the nitrogen atom and a hydroxyl group at the ortho position relative to the amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-hydroxy-3-methylbenzamide typically involves the reaction of 2-hydroxy-3-methylbenzoic acid with dibutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
化学反応の分析
Types of Reactions
N,N-Dibutyl-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: 2-oxo-3-methylbenzoic acid or 2-hydroxy-3-methylbenzaldehyde.
Reduction: N,N-Dibutyl-2-hydroxy-3-methylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N,N-Dibutyl-2-hydroxy-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N-Dibutyl-2-hydroxy-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-Diethyl-2-hydroxy-3-methylbenzamide: Similar structure but with ethyl groups instead of butyl groups.
N,N-Dibutyl-3-hydroxy-2-methylbenzamide: Isomer with the hydroxyl group at a different position.
N,N-Dibutyl-2-hydroxy-4-methylbenzamide: Isomer with the methyl group at a different position.
Uniqueness
N,N-Dibutyl-2-hydroxy-3-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
189188-01-0 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
N,N-dibutyl-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C16H25NO2/c1-4-6-11-17(12-7-5-2)16(19)14-10-8-9-13(3)15(14)18/h8-10,18H,4-7,11-12H2,1-3H3 |
InChIキー |
AVDIGHYJKIZRRA-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC(=C1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
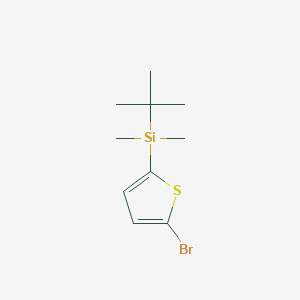
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)

![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)
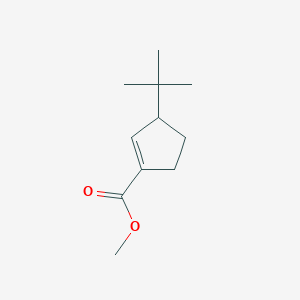

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
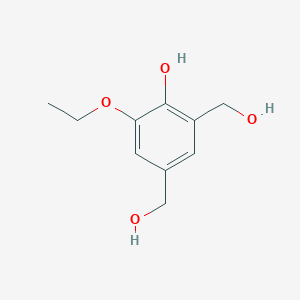
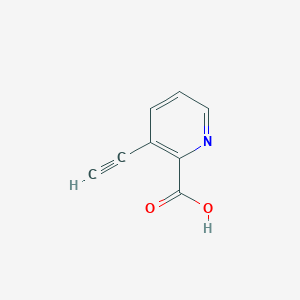
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
